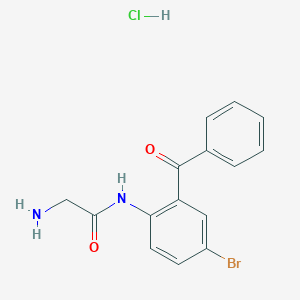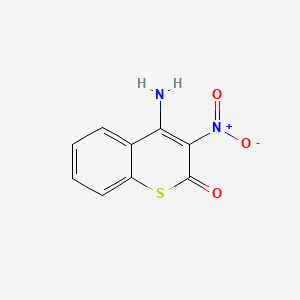![molecular formula C17H22N2O4 B5064472 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5064472.png)
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid, also known as CB-1158, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the enzyme arginase, which plays a critical role in the regulation of the immune system and tumor growth.
Mechanism of Action
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid inhibits arginase activity by binding to the active site of the enzyme. This prevents the conversion of arginine to ornithine, leading to increased levels of arginine in the tumor microenvironment. Increased levels of arginine lead to increased T-cell activation and anti-tumor immune response.
Biochemical and Physiological Effects:
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to increase the levels of arginine in the tumor microenvironment, leading to increased T-cell activation and anti-tumor immune response. Additionally, 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to decrease the levels of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. MDSCs are immune cells that suppress the anti-tumor immune response, and their decreased levels lead to increased T-cell activation and anti-tumor immune response.
Advantages and Limitations for Lab Experiments
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify, making it suitable for use in high-throughput screening assays. Additionally, 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to be highly selective for arginase, making it a valuable tool for studying the role of arginase in cancer and the immune system.
However, there are also limitations to the use of 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid in lab experiments. It has a short half-life, which may limit its efficacy in vivo. Additionally, 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
For research on 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid include optimizing its pharmacokinetics and pharmacodynamics, identifying biomarkers to predict patient response, and exploring its potential use in combination with other cancer therapies.
Synthesis Methods
The synthesis of 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid involves the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate to form the intermediate cyclohexyl carbamoyl-4-aminobenzoic acid. This intermediate is then reacted with 4-oxobutanoic acid to form 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid. The synthesis of 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been extensively studied for its potential use in cancer treatment. Arginase plays a critical role in the regulation of the immune system, and its overexpression has been linked to tumor growth and immune suppression. 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to inhibit arginase activity, leading to increased levels of arginine in the tumor microenvironment. This, in turn, leads to increased T-cell activation and anti-tumor immune response.
properties
IUPAC Name |
4-[4-(cyclohexylcarbamoyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-15(10-11-16(21)22)18-14-8-6-12(7-9-14)17(23)19-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,18,20)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCWZRCOXMJPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5064412.png)
![4-{1-cyano-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]vinyl}benzoic acid](/img/structure/B5064423.png)
![ethyl 4-({[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5064427.png)
![2-{4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5064432.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5064438.png)
![3-({3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5064452.png)

![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5064481.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5064486.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}azocane](/img/structure/B5064490.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064493.png)
